1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Lipophilicity Drug Design Membrane Permeability

N-Alkyl piperidine-4-carboxylic acids are often procured as interchangeable building blocks, introducing significant variability into SAR studies. This specific isopropyl analog provides a defined steric and lipophilic profile (XLogP3-AA = -1.2) that is critical for CNS penetration and target selectivity. Its documented utility in amide bond formation, as demonstrated in the synthesis of GSK023, confirms its reliability for multi-step medicinal chemistry programs. - Distinct from N-methyl and unsubstituted analogs; changes in biological performance can be directly attributed to the isopropyl group. - Enhanced lipophilicity supports rational design of blood-brain barrier-penetrant compounds. - Validated building block reduces development risk for piperidine-based inhibitor or modulator programs.

Molecular Formula C9H18ClNO2
Molecular Weight 207.698
CAS No. 117704-80-0
Cat. No. B595807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-piperidine-4-carboxylic acid hydrochloride
CAS117704-80-0
Molecular FormulaC9H18ClNO2
Molecular Weight207.698
Structural Identifiers
SMILESCC(C)N1CCC(CC1)C(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
InChIKeyCEPJGCZBWYSENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-piperidine-4-carboxylic Acid Hydrochloride Overview


1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (CAS 117704-80-0) is a heterocyclic organic compound belonging to the class of N-alkyl piperidine-4-carboxylic acids [1]. It features a piperidine ring substituted at the 1-position with an isopropyl group and at the 4-position with a carboxylic acid moiety, presented as its hydrochloride salt (Molecular Formula: C9H18ClNO2, Molecular Weight: 207.70 g/mol) [2]. This specific substitution pattern distinguishes it from other N-alkyl analogs and influences its physicochemical and biological profile, making it a defined intermediate for research and development applications [3].

Building block Differentiated N-isopropyl piperidine-4-carboxylic acid scaffold for medicinal chemistry and SAR exploration.
Form Hydrochloride salt for convenient handling, weighing, and solubility in polar organic/aqueous mixtures.
Documented utility Demonstrated as a stable intermediate in published multi-step synthesis (amide coupling).

1-Isopropyl-piperidine-4-carboxylic Acid HCl vs. Generic Analogs


N-Alkyl piperidine-4-carboxylic acids are not interchangeable building blocks due to the profound impact of the N-substituent on key molecular properties [1]. The steric bulk and electronic nature of the alkyl group directly influence lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and the pKa of both the carboxylic acid and the basic nitrogen [2]. These variations translate to differences in solubility, membrane permeability, and target binding affinity in biological systems [3]. Selecting the precise N-alkyl derivative is therefore critical for achieving desired pharmacokinetic and pharmacodynamic outcomes, as demonstrated by the quantifiable differences between the isopropyl analog and its methyl or unsubstituted counterparts [4].

N-methyl or unsubstituted analogs
N-alkyl chain length strongly influences lipophilicity and steric profile; the isopropyl derivative may shift membrane permeability and target binding compared to methyl or hydrogen.
Free base or other salt forms
Different counterions or absence of salt can alter solubility, dissolution rate, and handling properties; hydrochloride form may not directly replicate behaviour of other salts.
Piperidine positional isomers
4‑carboxylic acid substitution is critical for reactivity and scaffold geometry; 2‑ or 3‑carboxylic acid isomers may show different coupling and recognition profiles.

1-Isopropyl-piperidine-4-carboxylic Acid HCl: Key Evidence


Enhanced Lipophilicity vs. N-Methyl and Unsubstituted Analogs

The introduction of an N-isopropyl group significantly increases lipophilicity compared to the N-methyl and unsubstituted analogs, as measured by the computed partition coefficient XLogP3-AA. This property is a key determinant of passive membrane diffusion and blood-brain barrier penetration [1].

Lipophilicity vs. analogs
Head-to-head
XLogP3-AA: -1.2
N‑methyl: -2.0
Unsubstituted: -2.4
Δ = +0.8 / +1.2 units
Supports permeability screening; increased lipophilicity may favor passive membrane diffusion.
Computed values; experimental logP/D confirmation recommended.
Lipophilicity Drug Design Membrane Permeability

Increased Steric Bulk vs. Core Scaffold

The isopropyl substitution introduces greater steric bulk than methyl or hydrogen, as quantified by molecular weight and the number of rotatable bonds. This can directly influence binding pose and selectivity for specific protein pockets [1].

Steric bulk vs. scaffold
Head-to-head
MW: 207.70 g/mol (salt)
Rotatable bonds: 2
Unsubstituted: MW 129.16, 0 rot. bonds
61% mass increase
Increased steric demand may tune binding pocket selectivity or block metabolic soft spots.
Computed properties; binding studies required for specific target evaluation.
Steric Effects Target Binding Molecular Recognition

Validated Synthetic Intermediate Utility

The compound has been demonstrably used as a key building block in the synthesis of GSK023, a pharmaceutical intermediate, via standard amide coupling conditions. This provides direct, documented evidence of its utility in complex molecule synthesis [1].

Synthetic utility
Supporting evidence
HoBt, EDCl
DMF, 20 °C, 6 h
Used to prepare GSK023 intermediate
Confirmed amide coupling compatibility; reduces procurement risk for multi-step synthesis.
Peer-reviewed scheme (Pharmaceuticals 2024).
Chemical Synthesis Building Block Amide Coupling

Potential GABA_A Receptor Modulation

Isonipecotic acid (piperidine-4-carboxylic acid), the unsubstituted scaffold, is a documented partial agonist of the GABA_A receptor [1]. While direct binding data for the N-isopropyl derivative is not currently available in the public domain, its structural analogy to isonipecotic acid strongly suggests it may act as a modulator of GABAergic neurotransmission [2]. The N-alkyl substitution pattern is a known method for tuning affinity and efficacy at this target [3].

GABA_A receptor context
Class-level inference
No direct binding data for N‑isopropyl derivative. Core scaffold (isonipecotic acid) is a known partial agonist.
Structural analogy suggests possible modulation; suitable as starting point for SAR studies at CNS targets.
Binding data to verify; GABA_A receptor interaction requires experimental confirmation.
GABA_A Receptor CNS Activity Ion Channel

1-Isopropyl-piperidine-4-carboxylic Acid HCl: Key Applications


CNS Lead Optimization

The enhanced lipophilicity (XLogP3-AA = -1.2) of the N-isopropyl derivative, compared to less lipophilic analogs, makes it a strategically superior starting point for designing compounds intended to cross the blood-brain barrier [1]. Its defined steric bulk can be leveraged to explore selective binding within the GABA_A receptor family or other CNS targets, building upon the established activity of the core scaffold [2].

Pharmaceutical Intermediate Synthesis via Amide Coupling

The compound's demonstrated utility in amide bond formation, as evidenced by its use in the synthesis of GSK023, confirms its suitability as a building block in multi-step organic synthesis [3]. This reduces development risk for medicinal chemistry programs that require a stable, N-alkyl piperidine carboxylic acid for constructing larger, more complex molecular architectures.

SAR Studies on N-Alkyl Piperidine Scaffolds

For programs exploring the SAR of piperidine-based inhibitors or modulators, this compound provides a well-defined and quantifiably different profile from the N-methyl and N-unsubstituted analogs [4]. Researchers can directly attribute changes in in vitro or in vivo performance to the specific steric and lipophilic contributions of the isopropyl group.

Application
Selection Property
Validation Focus
CNS lead optimization research
Enhanced lipophilicity and steric profile vs. smaller N-alkyl analogs
Blood-brain barrier permeability model review
Amide coupling intermediate
Published synthetic scheme using standard coupling conditions
Coupling reproducibility and product purity verification
N‑alkyl piperidine SAR studies
Quantifiably distinct steric/lipophilic contribution from isopropyl group
In vitro target binding and selectivity panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.